molecular formula C15H11NO2 B8704648 Methyl 5-(2-phenylethynyl)nicotinate

Methyl 5-(2-phenylethynyl)nicotinate

Cat. No.: B8704648
M. Wt: 237.25 g/mol
InChI Key: VQOVJFSLWUFHAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-(2-phenylethynyl)nicotinate: is an organic compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of a phenylethynyl group attached to the nicotinic acid moiety, with a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(2-phenylethynyl)nicotinate typically involves the following steps:

    Starting Materials: The synthesis begins with nicotinic acid and phenylacetylene as the primary starting materials.

    Coupling Reaction: The phenylethynyl group is introduced to the nicotinic acid through a coupling reaction, often facilitated by a palladium catalyst in the presence of a base.

    Esterification: The carboxylic acid group of the nicotinic acid is then esterified using methanol and an acid catalyst to form the methyl ester.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(2-phenylethynyl)nicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The phenylethynyl group can participate in substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, Methyl 5-(2-phenylethynyl)nicotinate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology: In biological research, this compound may be used to study the interactions of nicotinic acid derivatives with biological systems. It can serve as a probe to investigate the binding and activity of nicotinic acid receptors.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be investigated for its effects on metabolic pathways and its potential as a drug candidate.

Industry: In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique properties make it a valuable component in various applications.

Mechanism of Action

The mechanism of action of Methyl 5-(2-phenylethynyl)nicotinate involves its interaction with specific molecular targets. The phenylethynyl group and the nicotinic acid moiety can interact with enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific context of its application, such as its use in biological or medicinal research.

Comparison with Similar Compounds

    Nicotinic Acid Methyl Ester: A simpler derivative without the phenylethynyl group.

    Phenylethynyl Benzoic Acid Methyl Ester: A similar compound with a benzoic acid moiety instead of nicotinic acid.

    Phenylethynyl Pyridine Derivatives: Compounds with similar structures but different functional groups or substitutions.

Uniqueness: Methyl 5-(2-phenylethynyl)nicotinate is unique due to the combination of the phenylethynyl group and the nicotinic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H11NO2

Molecular Weight

237.25 g/mol

IUPAC Name

methyl 5-(2-phenylethynyl)pyridine-3-carboxylate

InChI

InChI=1S/C15H11NO2/c1-18-15(17)14-9-13(10-16-11-14)8-7-12-5-3-2-4-6-12/h2-6,9-11H,1H3

InChI Key

VQOVJFSLWUFHAK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=CC(=C1)C#CC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Add trimethylsilyl diazomethane (2.25 g, 19.7 mmol) to a cooled suspension of 5-phenylethynyl-nicotinic acid (2.0 g, 8.9 mmol) in 4:1 diethyl ether: methanol (30 mL) at 0° C. Warm to room temperature, stir for 2 h and concentrate. Purify the residue by silica gel chromatography, eluting with 0:100 to 50:50 ethyl acetate:hexanes, to give the title compound as a white solid (1.8 g, 85%).
Quantity
2.25 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three
Yield
85%

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